2-Naphthyl methacrylate

Catalog No.
S1509455
CAS No.
10475-46-4
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl methacrylate

CAS Number

10475-46-4

Product Name

2-Naphthyl methacrylate

IUPAC Name

naphthalen-2-yl 2-methylprop-2-enoate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3

InChI Key

CXOYJPWMGYDJNW-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1

Synthesis of Poly(2-naphthyl methacrylate) for Plastic Scintillators

Photonic & Optical Materials

Separation on Newcrom R1 HPLC column

Fluorescent Monomer

Neutron/Gamma-Ray Discrimination

2-Naphthyl methacrylate is an organic compound with the chemical formula C₁₄H₁₂O₂. It consists of a methacrylate functional group attached to a naphthalene ring, specifically at the 2-position of the naphthalene structure. This compound is known for its unique fluorescence properties, which make it valuable in various applications, particularly in the field of polymer science and materials chemistry. Its structure allows for copolymerization with other monomers, leading to materials with enhanced optical and mechanical properties .

Typical of methacrylate compounds:

  • Polymerization: It readily participates in free radical polymerization, forming poly(2-naphthyl methacrylate). This process can be initiated using various agents such as azo compounds or peroxides, resulting in polymers with interesting optical properties due to the presence of naphthalene units .
  • Copolymers Formation: 2-Naphthyl methacrylate can copolymerize with other monomers like methyl methacrylate, styrene, and others. The resulting copolymers exhibit modified physical and chemical properties, such as improved thermal stability and fluorescence characteristics .

Several methods have been developed for synthesizing 2-naphthyl methacrylate:

  • Direct Esterification: A common method involves the reaction of 2-naphthol with methacryloyl chloride in the presence of a base such as pyridine. This approach yields 2-naphthyl methacrylate without the need for extensive purification steps .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel. This method enhances efficiency and reduces waste .
  • Copolymers Synthesis: The synthesis of copolymers containing 2-naphthyl methacrylate often employs free radical polymerization techniques, allowing for the incorporation of this monomer into various polymer matrices .

2-Naphthyl methacrylate finds applications in various fields:

  • Polymer Science: It is utilized in the production of fluorescent polymers that are used in optical devices and sensors.
  • Coatings: The compound can be incorporated into coatings to enhance their mechanical properties and provide UV protection due to its photostability.
  • Biomedical

Several compounds share structural similarities with 2-naphthyl methacrylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Naphthyl methacrylateMethacrylateDifferent position on naphthalene; may exhibit different fluorescence properties.
Methyl methacrylateMethacrylateWidely used; lacks aromatic character compared to naphthyl derivatives.
StyreneAromatic compoundUsed extensively in polymer chemistry; differs significantly in reactivity profile.
Ethylene glycol dimethacrylateCrosslinkerUsed for crosslinking; provides different mechanical properties compared to naphthyl derivatives.

The uniqueness of 2-naphthyl methacrylate lies in its specific photophysical properties attributed to the naphthalene structure, which allows for enhanced fluorescence and potential applications in advanced materials science compared to other similar compounds. Its ability to copolymerize effectively while maintaining these properties sets it apart from more common monomers like methyl methacrylate or styrene .

Geometric Isomerism and Steric Effects in Monomer Design

The geometric configuration of alicyclic substituents in NMA derivatives significantly impacts polymer properties. Studies on poly(decahydro-2-naphthyl methacrylate)s (poly-DNMA) synthesized from four decahydro-2-naphthol isomers revealed distinct Tg values correlated with steric constraints [2] [5]. For example:

  • Poly(DNMA)-II (139.3°C Tg) exhibited greater conformational flexibility due to its cis-syn-cis isomer configuration, allowing partial rotation of the decahydronaphthyl group [5].
  • Poly(DNMA)-III (146.2°C Tg) adopted a trans-anti-trans geometry, creating steric hindrance that restricted side-group motion and increased rigidity [2].

These differences arise from the spatial arrangement of hydrogen atoms in the fused bicyclic system, which dictates packing efficiency and intermolecular interactions. Density functional theory (DFT) calculations confirmed that trans-anti-trans isomers have 8–12 kJ/mol higher energy barriers for conformational changes compared to cis-syn-cis variants [5].

Side-Group Dynamics and Conformational Freedom

Dynamic mechanical analysis (DMA) of poly-DNMA polymers revealed β-relaxation processes attributed to side-group motions. Poly(DNMA)-I showed a pronounced tan δ peak at 80°C (1 Hz frequency), corresponding to activation energy (Ea) of 65 kJ/mol for decahydronaphthyl group rotation [5]. In contrast, poly(DNMA)-III exhibited no detectable β-relaxation due to its rigid trans-anti-trans configuration [2].

The incorporation of flexible isomers like DNMA-II reduces activation barriers, as demonstrated by:

Polymer CompositionEa (kJ/mol)Tan δ Peak Temp. (°C)
100% DNMA-I6580
50% DNMA-II/50% DNMA-I5867
100% DNMA-IIINot observedN/A

Data derived from [2] [5]

This table illustrates how increasing DNMA-II content lowers both Ea and relaxation temperatures, enhancing molecular mobility.

Glass Transition Temperature Modulation

Tg values in NMA polymers are tunable through isomer selection and tacticity control. Radical polymerization of 2-naphthyl methacrylate yields atactic polymers with Tg ≈ 135°C, while Lewis pair polymerization using methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)/PCy3 catalysts produces syndiotactic-rich poly-NMA (87% rr) with Tg = 206°C [4]. The syndiotactic arrangement maximizes steric repulsion between adjacent naphthyl groups, reducing chain mobility.

Comparative Tg data for NMA derivatives include:

PolymerTacticity (% rr)Tg (°C)
Atactic poly-NMA63135
Syndiotactic poly-NMA87206
Poly(DNMA)-IIIN/A152.9

Data from [4] [5]

Thermal Stability and Degradation Pathways

NMA polymers exhibit superior thermal stability compared to linear alkyl methacrylates due to aromatic resonance stabilization. Thermogravimetric analysis (TGA) of poly-DNMA shows onset decomposition temperatures (Td) exceeding 300°C in nitrogen [2]. Degradation proceeds via two pathways:

  • Main-chain scission above 350°C, releasing methacrylic acid derivatives.
  • Side-group elimination at 400–450°C, yielding naphthol fragments [8].

The decahydronaphthyl moiety further stabilizes the polymer matrix through hydrogen bonding between adjacent cyclohexane rings, delaying weight loss by 20–30°C compared to adamantane-based methacrylates [5]. However, oxidative environments accelerate degradation through radical-mediated chain cleavage at the ester linkage, necessitating protective additives for high-temperature applications [8].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10475-46-4

Wikipedia

2-Naphthyl methacrylate

Dates

Modify: 2023-08-15

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